2-((4-氟苯基)硫)-N-(4-甲氧基苯并[4,5-c]噻唑-2-基)-N-(吡啶-3-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with various substituted acetamides, confirming structures through NMR, IR, and mass spectra (Sunder & Maleraju, 2013). Similarly, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, focusing on the role of the pyridine ring and N-benzyl substitution in kinase inhibition (Fallah-Tafti et al., 2011).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves spectroscopic techniques, including NMR, IR, and mass spectrometry. The molecular structure is crucial for understanding the compound's interaction with biological targets. For instance, Wang et al. (2015) explored modifications of a similar compound to enhance its anticancer effects, where structural adjustments led to significant biological activity and reduced toxicity (Wang et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, contributing to their versatility in drug development. For example, Koh et al. (1999) studied nucleophilic substitution reactions of thiophenyl benzoates with pyridines, revealing insights into reaction mechanisms (Koh et al., 1999).
科学研究应用
抗癌活性
已有多项研究合成并评估了苯并噻唑及相关化合物的衍生物,用于其抗癌活性。例如,已对这些化合物进行了针对肺癌、乳腺癌和中枢神经系统癌细胞系的测试,显示出与参考药物如5-氟脱氧尿苷相比,在低浓度下具有抗癌活性(Hammam et al., 2005)。同样,已合成并评估了含有噻唑的N-苄基取代乙酰胺衍生物,用于Src激酶抑制活性和对结肠癌、乳腺癌和白血病细胞的抗癌活性(Fallah-Tafti et al., 2011)。
激酶抑制
已探讨了吡啶环和N-苄基取代在激酶抑制中的作用,以建立结构活性关系。未取代的N-苄基衍生物显示对c-Src激酶的抑制作用,表明这些化合物在通过激酶抑制途径进行靶向癌症治疗中的潜力(Fallah-Tafti et al., 2011)。
抗炎活性
还进行了合成具有潜在抗炎活性的新化合物的研究。例如,已合成并测试了N-(3-氯-4-氟苯基)衍生物的抗炎性能,其中一些显示出显著活性(Sunder et al., 2013)。这表明这些化合物在肿瘤学之外,包括治疗与炎症相关的疾病方面具有治疗潜力。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDZXDQOMURTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。